molecular formula C10H12O3 B8765423 5-Ethyl-2-hydroxy-4-methylbenzoic acid CAS No. 58138-48-0

5-Ethyl-2-hydroxy-4-methylbenzoic acid

Cat. No. B8765423
CAS RN: 58138-48-0
M. Wt: 180.20 g/mol
InChI Key: LQBLKEVNOVSUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-hydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-hydroxy-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-hydroxy-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58138-48-0

Product Name

5-Ethyl-2-hydroxy-4-methylbenzoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-ethyl-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-5-8(10(12)13)9(11)4-6(7)2/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

LQBLKEVNOVSUKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-ethyl-3-methylphenol (31.51 g) and anhydrous potassium carbonate (91.25 g) was heated at 175° for 4 hours under a carbon dioxide pressure of 1,300 p.s.i. The cooled reaction products were dissolved in water (2 l). Acidification with hydrochloric acid, filtration and recrystallisation of the solid from ethanol-water gave 5-ethyl-4-methylsalicylic acid, m.p. 152.5°-154° C. (Found; C, 66.55; H, 6.71; C10H12O3 requires; C, 66.65; H, 6.71.)
Quantity
31.51 g
Type
reactant
Reaction Step One
Quantity
91.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

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